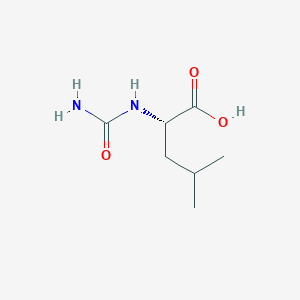

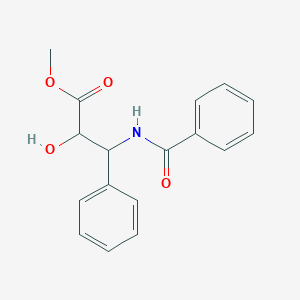

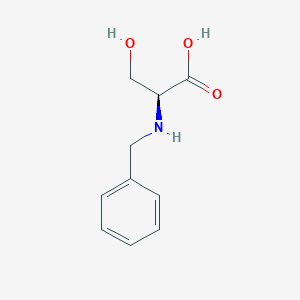

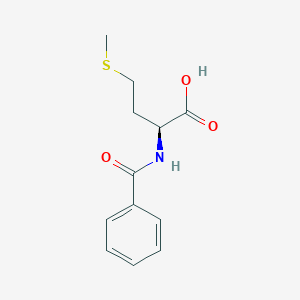

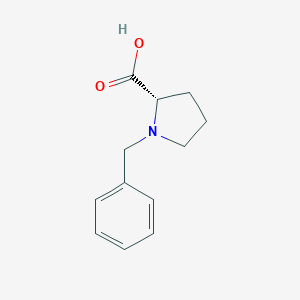

(2S)-1-benzylpyrrolidine-2-carboxylic acid

説明

Compounds like “(2S)-1-benzylpyrrolidine-2-carboxylic acid” belong to a class of organic compounds known as phenylpropanoic acids . These compounds contain a benzene ring conjugated to a propanoic acid .

Synthesis Analysis

The synthesis of similar compounds often involves the use of biocatalytic reduction . For example, the synthesis of (2S)-naringenin, a flavanone, involves the integration of the synthesis pathway genes into the yeast genome .

Molecular Structure Analysis

The molecular structure of these compounds is influenced by several factors. For instance, the strength of the A–H or B–H+ bond influences the likelihood of the bond breaking to form H+ ions . The stability of the conjugate base also plays a role .

Chemical Reactions Analysis

The chemical reactions of these compounds can vary. For example, hydrogen sulfide turns into sulfur by releasing electrons when it reacts with strong oxidizing agents .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by several factors. For instance, the distribution of amino acid residues from their physical chemical properties can influence the water affinity of the compounds .

科学的研究の応用

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . These compounds have shown bioactive properties with target selectivity .

The synthesis strategies used for these compounds include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, such as proline derivatives .

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Anticancer Agents Pyrrole and pyrrolidine analogs have shown potential as anticancer agents . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Anti-inflammatory and Analgesic Agents These compounds have also been used as anti-inflammatory and analgesic agents . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

-

Antiviral Agents Some pyrrole and pyrrolidine analogs act as potent inhibitors of SARS-CoV-2 . They inhibit NS5A, a protein essential for viral replication and virion manifestation .

-

Antitubercular Activity Pyrrole and pyrrolidine analogs have been used as antitubercular agents . They have diverse therapeutic applications like fungicides, antibiotics, cholesterol-reducing drugs, and antitumor agents .

-

Central Nervous System Diseases Pyrrolidine compounds have been used in the treatment of central nervous system diseases . The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .

-

Antidiabetics Pyrrolidine analogs have also been used as antidiabetics . They have the ability to efficiently explore the pharmacophore space due to sp3-hybridization .

-

Metal–Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) Proline, a natural amino acid that can be considered as an excellent, efficient, and versatile organocatalyst for various asymmetric reactions . The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system . In this regard, metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) show superiority because of their crystalline structure, rational designable and tunable framework .

-

Antiepileptic and Anticonvulsant Agents Phensuximide, a succinimide analog, possesses antiepileptic and anticonvulsant properties . These orally active drugs produce depolarization-induced accumulation of cyclic adenosine .

-

Inhibitors of Human Immune Deficiency Virus Type 1 (HIV-1) Pyrrole and pyrrolidine analogs are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

-

Antibacterial Agents Pyrrolidine compounds have been used as antibacterial agents . The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .

-

Electrochemistry Applications Pyrene-based metal organic frameworks have shown promise in electrochemistry applications .

-

Bio-Medical Applications Pyrene-based metal organic frameworks have also been used in bio-medical applications .

将来の方向性

特性

IUPAC Name |

(2S)-1-benzylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNROFTAJEGCDCT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352538 | |

| Record name | n-benzyl-l-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-benzylpyrrolidine-2-carboxylic acid | |

CAS RN |

31795-93-4 | |

| Record name | n-benzyl-l-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-Benzylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。